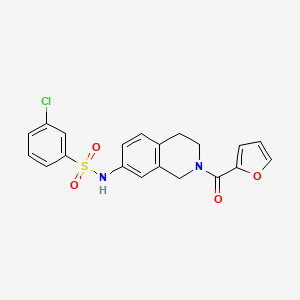
methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate” is a chemical compound with the molecular formula C13H15N3O2S . Its CAS number is 477868-73-8 . This product is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound is denoted by the formula C13H15N3O2S . This indicates that it contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The exact arrangement of these atoms in the molecule would be best determined through techniques like X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The molecular weight of this compound is 277.34. Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Scientific Research Applications
Synthesis and Reactions
One study focuses on the synthesis and reactions of heterocyclic methyl 2-propenoates and 2,3-epoxypropanoates with nucleophiles, exploring the formation of various compounds including those involving piperidine to yield threo and methyl erythro derivatives. This research contributes to the understanding of reaction mechanisms and the synthesis of heterocyclic compounds (Agarwal & Knaus, 1985).
Corrosion Inhibition
Another application is in the study of corrosion inhibition. Benzimidazole derivatives, including those modified with piperidine, have been investigated for their inhibitory action on corrosion of steel in hydrochloric acid, demonstrating significant inhibition efficiency. These findings have implications for materials science and engineering, particularly in extending the life of metals in corrosive environments (Yadav et al., 2016).
Antimicrobial Activity
Research into the antimicrobial activity of thiazolo[3, 2]pyridines containing pyrazolyl moiety reveals the synthesis of novel compounds and their efficacy against microbial strains. This area of study contributes to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (El‐Emary et al., 2005).
Synthesis of Polyfunctional Heterocyclic Systems
The synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its derivatives are explored as versatile reagents for the preparation of polyfunctional heterocyclic systems. This research has potential applications in the synthesis of complex organic molecules for various uses in medicinal chemistry and materials science (Pizzioli et al., 1998).
Mechanism of Action
The mechanism of action of this compound is not specified in the sources I found. It’s important to note that the mechanism of action can vary greatly depending on the context in which the compound is used.
properties
IUPAC Name |
methyl (E)-2-cyano-3-(2-piperidin-1-yl-1,3-thiazol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-18-12(17)10(8-14)7-11-9-15-13(19-11)16-5-3-2-4-6-16/h7,9H,2-6H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWQZXOSBOJMSG-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CN=C(S1)N2CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CN=C(S1)N2CCCCC2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-Dimethylphenyl)methyl]-8-(2-methoxy-5-methylphenyl)-1-methyl-1,3,5-tri hydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2793407.png)
![2-[Methyl(phenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2793408.png)
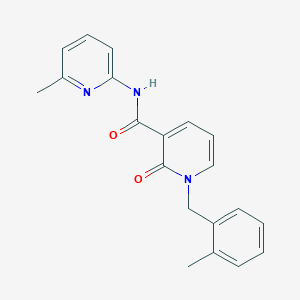
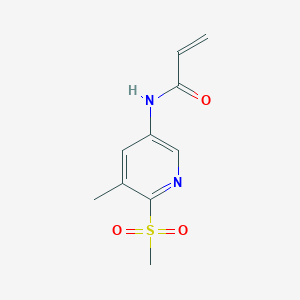
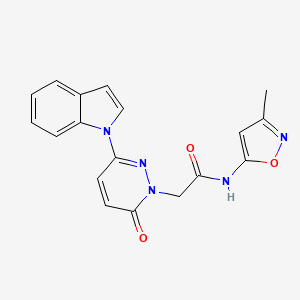
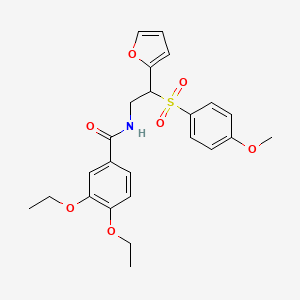
![ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2793417.png)
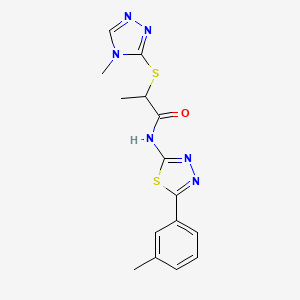
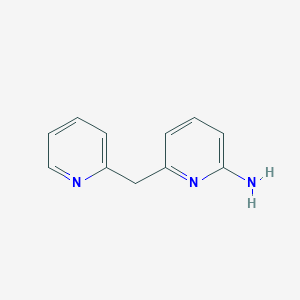

![N-(furan-2-ylmethyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2793424.png)


